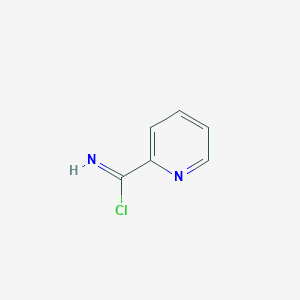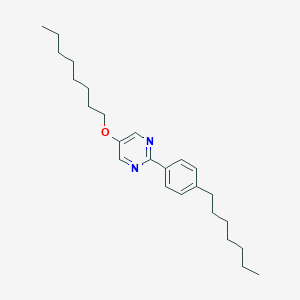
2-(4-Heptylphenyl)-5-octoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Heptylphenyl)-5-octoxypyrimidine is a chemical compound that has shown potential in scientific research applications. It belongs to the class of pyrimidine derivatives and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Heptylphenyl)-5-octoxypyrimidine involves its interaction with the alpha7 nicotinic acetylcholine receptor. It binds to the receptor and enhances its function, leading to increased release of neurotransmitters such as acetylcholine and glutamate. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
Apart from its effects on cognitive function, this compound has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain. It has also been found to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Heptylphenyl)-5-octoxypyrimidine in lab experiments is its high affinity for the alpha7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the function of this receptor and its role in cognitive function and memory. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-(4-Heptylphenyl)-5-octoxypyrimidine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Studies have shown that enhancing the function of the alpha7 nicotinic acetylcholine receptor can improve cognitive function in animal models of Alzheimer's disease, and this compound may have potential in this regard. Another area of interest is its potential as a treatment for inflammatory disorders such as multiple sclerosis. Its anti-inflammatory properties make it a promising candidate for further research in this area.
Conclusion:
This compound is a chemical compound that has shown potential in scientific research applications, particularly in the field of neuroscience. Its high affinity for the alpha7 nicotinic acetylcholine receptor makes it a valuable tool for studying cognitive function and memory, and it may have potential as a treatment for cognitive and inflammatory disorders. Further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 2-(4-Heptylphenyl)-5-octoxypyrimidine involves the reaction of 4-heptylphenylboronic acid with 5-bromo-2-chloropyrimidine in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and requires careful control of temperature and pressure. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Heptylphenyl)-5-octoxypyrimidine has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have shown that this compound can enhance the function of this receptor, leading to improved cognitive performance in animal models.
Propiedades
Número CAS |
121640-68-4 |
|---|---|
Fórmula molecular |
C25H38N2O |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
2-(4-heptylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
Clave InChI |
ROUZDYXXSLYRSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
SMILES canónico |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
Sinónimos |
2-(4-Heptylphenyl)-5-(octyloxy)-pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



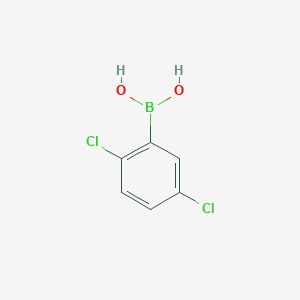
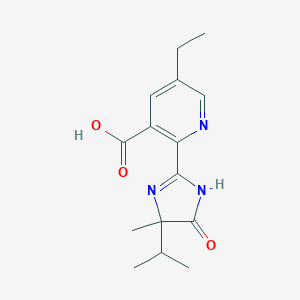

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
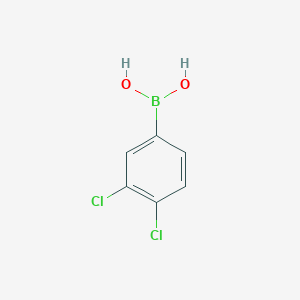
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
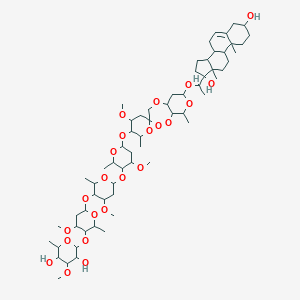
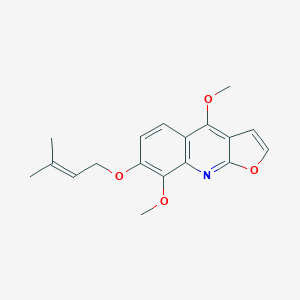
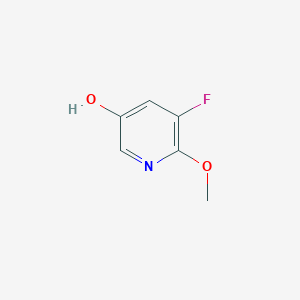
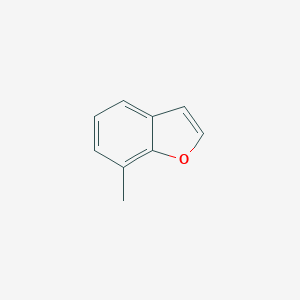
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)


